Product packaging for Dehydrobruceantinol(Cat. No.:)

Dehydrobruceantinol

Cat. No.: B593635
M. Wt: 604.6 g/mol
InChI Key: MJOFLSVJDZIFKV-UUTDASJCSA-N
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Description

Dehydrobruceantinol (CAS Number: 99132-99-7) is a natural quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica (L.) Merr., commonly known as Ya-Dan-Zi in Traditional Chinese Medicine . With a molecular formula of C 30 H 36 O 13 and a molecular weight of 604.59 g/mol, it is characterized as a diterpenoid . This compound is part of a class of over 100 quassinoids identified in Brucea javanica , which are considered among its most valuable bioactive constituents . This compound is noted for its bitter taste and has been demonstrated to possess significant biological activity, including antileukemic properties, making it a compound of interest in pharmacological and phytochemical research . Quassinoids from Brucea javanica are under investigation for a diverse range of pharmacological effects, with modern research heavily focused on their potent anti-cancer potential through multiple signaling pathways . Researchers value this compound for fundamental studies aimed at understanding the chemistry and bioactivity of natural products, as well as for pharmaceutical research in the discovery and characterization of novel drug leads . This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans . It is designed solely for use in laboratory research settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36O13 B593635 Dehydrobruceantinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3/b12-8+/t17-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOFLSVJDZIFKV-UUTDASJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydrobruceantinol: A Technical Guide to its Natural Source and Isolation from Brucea javanica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrobruceantinol is a naturally occurring quassinoid, a class of tetracyclic triterpenoids known for their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, focusing on its isolation from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1][3] The document outlines detailed experimental protocols derived from published literature, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Natural Source: Brucea javanica (L.) Merr.

Brucea javanica, belonging to the Simaroubaceae family, is the primary natural source of this compound.[1] This plant is widely distributed in Southeast Asia and Northern Australia.[3] The seeds of Brucea javanica are a particularly rich source of various quassinoids, including this compound.[1]

Isolation of this compound from Brucea javanica Seeds

The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction, solvent partitioning, and extensive chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of quassinoids from this plant source.

General Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow A Dried Seeds of Brucea javanica B Pulverization A->B C Extraction (e.g., with 95% EtOH or MeOH) B->C D Concentration (Crude Extract) C->D E Suspension in H2O and Partitioning (e.g., with Petroleum Ether, EtOAc) D->E F Ethyl Acetate (EtOAc) Fraction E->F EtOAc Phase G Silica Gel Column Chromatography F->G H Fraction Collection and Pooling G->H I Sephadex LH-20 Column Chromatography H->I J Preparative HPLC (RP-C18) I->J K Purified this compound J->K Signaling_Pathway A This compound B Cellular Targets (e.g., Proteins, Enzymes) A->B C Modulation of Signaling Pathways (e.g., NF-κB, MAPK) B->C D Biological Effects (e.g., Anti-inflammatory, Antitumor) C->D

References

Dehydrobruceantinol: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrobruceantinol, a quassinoid isolated from Brucea javanica, belongs to a class of natural products exhibiting significant cytotoxic and anticancer properties. While direct comprehensive screening data for this compound is limited in publicly accessible literature, this guide provides a framework for its preliminary cytotoxicity evaluation based on established protocols and data from the closely related and well-studied compound, Bruceine D, also derived from B. javanica. This document outlines detailed experimental methodologies for in vitro cytotoxicity assessment, summarizes representative quantitative data, and visualizes the pertinent signaling pathways implicated in the cytotoxic effects of related quassinoids.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. The quassinoids, a group of degraded triterpenes from the Simaroubaceae family, have garnered considerable attention for their potent biological activities. This compound is a member of this family, and its structural analogs, such as Bruceine D, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide serves as a technical resource for researchers initiating the cytotoxic evaluation of this compound, providing established protocols and expected outcomes based on analogous compounds.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of Bruceine D, a closely related quassinoid, against human non-small cell lung cancer (NSCLC) cell lines. This data is presented as a proxy for the anticipated cytotoxic potential of this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeAssayIncubation Time (h)IC50 (µmol/L)Reference
Bruceine DH460Human NSCLCMTT480.5
Bruceine DA549Human NSCLCMTT480.6

NSCLC: Non-Small Cell Lung Cancer; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

A crucial first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (or analogous compound)

  • Human cancer cell lines (e.g., A549, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (vehicle control).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Visualization of Methodologies and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity screening and the signaling pathways potentially involved in this compound-induced cell death, based on studies of related compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Dilution Series Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Abs_Read Absorbance Reading MTT_Assay->Abs_Read IC50_Calc IC50 Calculation Abs_Read->IC50_Calc

Caption: Experimental workflow for in vitro cytotoxicity screening.

Studies on the related compound Bruceine D suggest that its cytotoxic effects are mediated through the induction of apoptosis and autophagy via the ROS/MAPK signaling pathway.

ROS_MAPK_Pathway cluster_mapk MAPK Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK ↑ p-JNK ROS->JNK ERK ↑ p-ERK ROS->ERK p38 ↓ p-p38 ROS->p38 Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy ERK->Apoptosis ERK->Autophagy p38->Apoptosis

Caption: Postulated ROS/MAPK signaling pathway for cytotoxicity.

Further research on Bruceine D has also implicated the JNK pathway as a key regulator of apoptosis in non-small cell lung cancer cells.

Troubleshooting & Optimization

Technical Support Center: Dehydrobruceantinol In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Dehydrobruceantinol in in vivo efficacy studies. The following sections offer insights into dosage optimization, experimental design, and data interpretation.

Troubleshooting Guide

Q: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at our initial doses. What steps should we take?

A: High toxicity is a common challenge when establishing the therapeutic window for a novel compound. Here’s a systematic approach to troubleshoot this issue:

  • Dose Reduction: Immediately implement a dose de-escalation strategy. Reduce the dose by 50% in the next cohort and consider including intermediate dose levels to better define the Maximum Tolerated Dose (MTD).

  • Refine the MTD: The MTD is not always the most effective dose. The FDA's "Project Optimus" initiative encourages moving beyond the MTD to find an optimal biological dose.[1][2] Consider that a lower, less toxic dose may still provide significant efficacy.

  • Evaluate Formulation and Vehicle:

    • Solubility: Ensure this compound is fully solubilized in the vehicle. Precipitation can lead to inconsistent dosing and localized toxicity.

    • Vehicle Toxicity: Run a vehicle-only control group to confirm that the observed toxicity is not due to the vehicle itself.

  • Review Dosing Schedule and Route:

    • Frequency: If administering daily, consider switching to an intermittent schedule (e.g., every other day, twice weekly) to allow for animal recovery.

    • Route of Administration: If using intraperitoneal (IP) injection, consider alternative routes such as oral gavage (PO) or subcutaneous (SC) injection, which may have different pharmacokinetic and toxicity profiles.

Q: Our in vivo results with this compound are not correlating with our in vitro data. What could be the reason?

A: Discrepancies between in vitro and in vivo efficacy are common and can be addressed by examining several factors:

  • Pharmacokinetics (PK):

    • Bioavailability: this compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, leading to insufficient exposure at the tumor site. Conduct a preliminary PK study to determine key parameters like Cmax, Tmax, and half-life.

    • Exposure-Response Relationship: Characterize the relationship between drug exposure and the pharmacodynamic (PD) response to identify a therapeutic window.[3]

  • Tumor Microenvironment (TME): The in vivo TME is significantly more complex than in vitro conditions. Factors like hypoxia, stromal cells, and immune infiltration can influence drug response.

  • Model Selection: Ensure the chosen cell line and animal model are appropriate for the therapeutic target of this compound.

A quantitative systems pharmacology (QSP) model can be a valuable tool to bridge the gap between in vitro data and in vivo outcomes by simulating drug distribution, target engagement, and tumor growth dynamics.[4]

Frequently Asked Questions (FAQs)

Q1: How should we determine the starting dose for our first in vivo efficacy study with this compound?

A1: A common approach is to start with a dose-range finding study.

  • In Vitro Data: Use the in vitro IC50 (the concentration that inhibits 50% of cell growth) as a starting point for dose calculations.

  • Literature Review: If available for similar compounds, use published in vivo data to inform your starting dose range.

  • Dose Escalation Design: A typical design involves starting with a low dose (e.g., 1-5 mg/kg) and escalating in subsequent cohorts (e.g., 10, 25, 50 mg/kg) until signs of toxicity are observed. This helps to establish the MTD.

Q2: What are the critical parameters to monitor during an in vivo efficacy study?

A2: Consistent and accurate monitoring is crucial for reliable data.

ParameterMonitoring FrequencyPurpose
Tumor Volume 2-3 times per weekPrimary efficacy endpoint.
Body Weight Daily or at least 3 times per weekKey indicator of systemic toxicity.
Clinical Signs DailyObserve for signs of distress (e.g., lethargy, ruffled fur, hunched posture).
Pharmacokinetics At selected time pointsTo correlate drug exposure with efficacy and toxicity.
Biomarkers At study termination (and potentially during)To assess target engagement and mechanism of action.

Q3: What are the components of a robust experimental design for a this compound in vivo study?

A3: A well-designed study will include the following groups:

GroupTreatmentPurpose
Group 1 Vehicle ControlTo assess the baseline tumor growth rate and control for any vehicle effects.
Group 2 This compound (Low Dose)To evaluate the efficacy and safety at a lower exposure.
Group 3 This compound (Mid Dose)To assess the dose-response relationship.
Group 4 This compound (High Dose)To determine the maximal efficacy and potential toxicity near the MTD.
Group 5 (Optional) Positive Control (Standard-of-Care)To benchmark the efficacy of this compound against a known therapeutic agent.

Experimental Protocols

Protocol 1: this compound Formulation for Intraperitoneal Injection

  • Objective: To prepare a clear, sterile solution of this compound for IP administration.

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the powder completely. Vortex if necessary. The volume of DMSO should not exceed 10% of the final solution volume.

    • Add PEG300 to the solution and mix thoroughly. A common ratio is 40% of the final volume.

    • Add Tween 80 to the solution and mix. A common concentration is 5% of the final volume.

    • Add saline to reach the final desired volume and concentration.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile tube.

    • Store at 4°C, protected from light, for up to one week.

Protocol 2: Subcutaneous Tumor Xenograft Model and Efficacy Assessment

  • Objective: To establish a tumor model and evaluate the anti-tumor efficacy of this compound.

  • Materials: Cancer cell line of interest, Matrigel (optional), sterile PBS, calipers, animal handling equipment.

  • Procedure:

    • Harvest cultured cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel to improve tumor take-rate.

    • Inject the cell suspension (typically 1-10 million cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment groups.

    • Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Administer this compound or vehicle according to the predetermined dose and schedule.

    • Monitor body weight and clinical signs regularly.

    • Euthanize animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.

Visualizations

G cluster_0 In Vitro Phase cluster_1 In Vivo - Dose Finding cluster_2 In Vivo - Efficacy Study cluster_3 Analysis & Decision IC50 Determine IC50 in relevant cell lines MOA Elucidate Mechanism of Action (e.g., target) DoseRange Initial Dose Range-Finding Study (e.g., 3-5 doses) IC50->DoseRange Inform Starting Dose MTD Determine Maximum Tolerated Dose (MTD) DoseRange->MTD PK_Study Preliminary Pharmacokinetics (PK) (Single Dose) MTD->PK_Study Efficacy Efficacy Study (2-3 doses below MTD + Vehicle) PK_Study->Efficacy Inform Dose Selection & Schedule Tumor Monitor Tumor Volume & Body Weight Efficacy->Tumor PD Pharmacodynamic (PD) Analysis (Target engagement in tumor) Tumor->PD Analysis Analyze Efficacy, Toxicity, PK/PD Relationship PD->Analysis Correlate with Efficacy Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: Workflow for this compound In Vivo Dose Optimization.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K AKT Akt PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Caspase Caspase-3 Activation AKT->Caspase AKT->Caspase Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical Signaling Pathway for this compound.

References

Dehydrobruceantinol stability issues in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of dehydrobruceantinol in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For short-term storage and immediate use, it is recommended to dissolve this compound in high-purity dimethyl sulfoxide (DMSO) at a high concentration to create a stock solution. For aqueous-based cellular assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C.

Q2: How should I handle this compound to minimize degradation?

A2: this compound, like many complex natural products, can be sensitive to environmental factors. It is recommended to handle the solid compound in a controlled environment with low humidity. When preparing solutions, use fresh, high-quality solvents. Protect solutions from light, especially during long-term storage and experiments, by using amber vials or covering containers with aluminum foil. Avoid repeated freeze-thaw cycles of stock solutions, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: I am observing inconsistent results in my bioassays. Could this be related to the stability of this compound?

A3: Yes, inconsistent results can be a sign of compound degradation. If you suspect stability issues, it is crucial to assess the purity of your this compound stock solution. You can perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. If degradation is confirmed, prepare a fresh stock solution from solid compound. To prevent future issues, adhere to proper storage and handling procedures.

Q4: Can I prepare aqueous solutions of this compound for my experiments?

A4: this compound has low solubility in water. Direct preparation of aqueous solutions is not recommended as it may lead to precipitation and inaccurate concentrations. The preferred method is to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous experimental medium. Ensure thorough mixing after dilution to prevent precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms after diluting DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution is above its solubility limit.- Increase the final volume of the aqueous buffer to lower the concentration.- Increase the percentage of DMSO in the final solution (ensure it remains non-toxic to your system).- Use a solubilizing agent or a different buffer system if your experimental design allows.
Loss of biological activity over time in prepared solutions. Degradation of this compound in the solvent at the storage temperature.- Prepare fresh solutions before each experiment.- Store stock solutions at -80°C instead of -20°C.- Perform a stability study to determine the degradation rate in your specific solvent and storage conditions (see Experimental Protocols).
Appearance of new peaks in HPLC analysis of the stock solution. Chemical degradation of this compound.- Confirm the identity of the new peaks as degradation products using techniques like LC-MS.- If degradation is significant, discard the stock solution and prepare a new one.- Review handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, incompatible solvent, temperature fluctuations).

Quantitative Data Summary

The following table presents hypothetical stability data for this compound to illustrate how such data would be presented. These are not experimentally derived values for this compound and should be used as a template for your own stability studies.

SolventTemperatureIncubation Time (hours)This compound Remaining (%)
DMSO4°C24>99
DMSO25°C (Room Temp)2498
DMSO37°C2495
Acetonitrile25°C (Room Temp)2497
Methanol25°C (Room Temp)2492
PBS (pH 7.4) with 0.5% DMSO37°C885
Acidic Buffer (pH 3) with 0.5% DMSO37°C860
Basic Buffer (pH 9) with 0.5% DMSO37°C875

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]

Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

Materials:

  • This compound

  • HPLC grade solvents: Methanol, Acetonitrile, Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity DMSO

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., DMSO or methanol) to 100 µg/mL. Incubate at 60°C in the dark for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) in a photostability chamber to light conditions as specified in ICH guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of this compound remaining and the formation of degradation products should be quantified.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep_stock Prepare this compound Stock Solution (e.g., in DMSO) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C, dark) prep_stock->thermal Expose to Stress photo Photolytic Stress (ICH guidelines) prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant Identification hplc->lcms Characterize Degradants method Stability-Indicating Method Development hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_cell Cancer Cell cluster_pathway Signaling Cascade cluster_response Cellular Response This compound This compound HIF1a HIF-1α This compound->HIF1a inhibits MYC c-MYC This compound->MYC inhibits ProteinSynthesis Protein Synthesis This compound->ProteinSynthesis inhibits Apoptosis Apoptosis This compound->Apoptosis induces Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes Proliferation Cell Proliferation MYC->Proliferation promotes ProteinSynthesis->Proliferation required for

Caption: Hypothetical mechanism of this compound's antitumor activity.

References

Refinement of protocols for Dehydrobruceantinol mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Dehydrobruceantinol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a quassinoid, a type of naturally occurring bitter compound, isolated from the plant Brucea javanica. While direct studies on this compound are limited, related quassinoids from the same plant, such as Bruceine D and Dehydrobruceine B, have demonstrated potent anticancer activity.[1][2][3][4][5][6][7] These compounds are known to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Q2: What is the likely mechanism of action of this compound?

Based on studies of structurally similar quassinoids, this compound is hypothesized to exert its anticancer effects through several key signaling pathways:

  • Induction of Apoptosis via the Mitochondrial Pathway: This involves changes in the permeability of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of enzymes called caspases (specifically caspase-9 and caspase-3), leading to cell death. This is often accompanied by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

  • Modulation of MAP Kinase (MAPK) Signaling: The MAPK pathways, including ERK and JNK, are crucial in regulating cell proliferation, differentiation, and apoptosis. Related compounds have been shown to activate the pro-apoptotic JNK and ERK pathways, often mediated by an increase in reactive oxygen species (ROS).

  • Inhibition of the PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • Induction of Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound may halt the proliferation of cancer cells at specific phases, such as the S phase.

Q3: What are the expected IC50 values for this compound?

While specific IC50 values for this compound are not widely reported, data from related quassinoids can provide a starting point for concentration ranges in your experiments. For instance, Bruceine D has shown potent cytotoxicity with IC50 values ranging from the sub-micromolar to low micromolar range in various cancer cell lines.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the reported IC50 values for Bruceine D, a closely related quassinoid, in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)Reference
Hs 578TTriple-Negative Breast Cancer0.71 ± 0.05[1]
MCF-7Breast Cancer9.5 ± 7.7[1]
A549Lung Cancer3.9[2]
H460Lung Cancer0.5[2]
HepG2Liver Cancer1.2[2]
SK-OV-3Ovarian Cancer0.76[2]
BGC-823Gastric Cancer1.2[2]
HCT-8Colon Cancer2.0[2]
T24Bladder Cancer7.65 ± 1.2 (µg/mL)[3]
Huh7Liver Cancer1.89[4]

Experimental Protocols & Troubleshooting

Below are detailed methodologies for key experiments to elucidate the mechanism of action of this compound, along with troubleshooting guides.

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
No dose-dependent effect observed Incorrect concentration range, inactive compound, resistant cell line.Test a broader range of concentrations. Verify the purity and stability of this compound. Try a different cancer cell line.
High background absorbance Contamination, incomplete formazan solubilization.Check for microbial contamination. Ensure complete dissolution of formazan crystals by gentle shaking.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High percentage of necrotic cells even in control Harsh cell handling during harvesting (e.g., over-trypsinization).Use a gentle cell scraper or a shorter trypsinization time. Keep cells on ice.
Weak Annexin V signal Insufficient incubation time, low concentration of Annexin V.Optimize incubation time. Use the recommended concentration of Annexin V.
High background fluorescence Incomplete washing of cells, autofluorescence.Ensure thorough washing steps. Include an unstained control to set the baseline fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Broad G1 and G2 peaks in the histogram Cell clumps, improper fixation.Filter the cell suspension through a nylon mesh before analysis. Ensure proper fixation with cold ethanol.
High coefficient of variation (CV) for G1 peak Inconsistent staining, instrument misalignment.Ensure consistent staining time and reagent concentrations. Check the flow cytometer's alignment and calibration.
Presence of a sub-G1 peak Apoptotic cells with fragmented DNA.This is an expected finding when a compound induces apoptosis. Quantify this population as an indicator of cell death.
Western Blot Analysis of Signaling Pathways

Protocol:

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No or weak signal Low protein expression, inefficient antibody, improper transfer.Use a positive control cell lysate. Check the antibody datasheet for recommended dilutions and conditions. Verify transfer efficiency with Ponceau S staining.
High background Insufficient blocking, high antibody concentration, inadequate washing.Increase blocking time or change blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of washing steps.
Non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific antibody. Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice.

Visualizations

Signaling Pathways

Dehydrobruceantinol_Mechanism_of_Action This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway (JNK, ERK) This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) This compound->Cell_Cycle_Arrest ROS->MAPK Bcl2_Bax ↓ Bcl-2 / ↑ Bax MAPK->Bcl2_Bax PI3K_Akt->Bcl2_Bax Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation & Survival Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability ic50 Determine IC50 cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) ic50->cell_cycle_assay western_blot Western Blot Analysis ic50->western_blot conclusion Elucidate Mechanism of Action apoptosis_assay->conclusion cell_cycle_assay->conclusion apoptosis_proteins Apoptosis Markers (Bcl-2, Bax, Caspases) western_blot->apoptosis_proteins pathway_proteins Signaling Proteins (p-Akt, p-ERK, p-JNK) western_blot->pathway_proteins apoptosis_proteins->conclusion pathway_proteins->conclusion

Caption: Workflow for investigating this compound's mechanism.

Troubleshooting Logic

Caption: A logical approach to troubleshooting experimental issues.

References

Addressing batch-to-batch variability of isolated Dehydrobruceantinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Dehydrobruceantinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it isolated?

This compound is a quassinoid, a type of naturally occurring bitter compound. It is isolated from the seeds and other parts of the plant Brucea javanica (L.) Merr., which belongs to the Simaroubaceae family. This plant has a history of use in traditional medicine, particularly in Southeast Asia, for treating conditions like dysentery and malaria.[1]

Q2: What are the known biological activities of this compound?

This compound is reported to have potential anti-leukemic and anti-cancer properties.[2] Like other quassinoids isolated from Brucea javanica, it is being investigated for its cytotoxic effects against various cancer cell lines.[1] Additionally, some quassinoids from this plant have shown anti-inflammatory and antiviral activities.[2][3]

Q3: What are the potential signaling pathways modulated by this compound and related compounds?

While specific signaling pathways for this compound are still under extensive investigation, related quassinoids from Brucea javanica have been shown to influence key cancer-related pathways. For instance, Bruceantinol has been identified as a STAT3 inhibitor and a CDK2/4/6 inhibitor, suggesting it can interfere with cell cycle progression and survival of cancer cells.[2][4] It is plausible that this compound may exert its anti-cancer effects through similar mechanisms, such as the inhibition of critical cell signaling pathways like PI3K/Akt/mTOR, MAPK, and NF-κB, which are common targets for natural anti-cancer compounds.[5][6][7][8][9][10]

Proposed Signaling Pathway for Quassinoid Anti-Cancer Activity

Quassinoid_Anti-Cancer_Signaling cluster_pathways Key Cancer-Related Signaling Pathways cluster_cellular_effects Cellular Effects This compound This compound (or related Quassinoids) PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits IKK IKK This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes IkB->NFkB Inhibits

Caption: Proposed mechanism of action for this compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Isolation
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Extraction Ensure the plant material (Brucea javanica seeds) is properly dried and ground to a fine powder. Use a sequence of solvents with increasing polarity for extraction (e.g., hexane, ethyl acetate, methanol) to ensure all compounds of interest are extracted.Increased recovery of crude extract containing quassinoids.
Suboptimal Chromatographic Separation Optimize the mobile phase composition for column chromatography. A gradient elution is often more effective than isocratic elution for separating complex mixtures. For HPLC, ensure the column is not overloaded and the flow rate is optimal.Better separation of this compound from other co-occurring quassinoids, leading to higher purity and yield of the final product.
Degradation During Isolation Avoid exposing the extracts and fractions to high temperatures or direct sunlight. Use rotary evaporation at low temperatures to remove solvents. Store fractions at low temperatures (4°C or -20°C) between purification steps.Minimized degradation of this compound, resulting in a higher yield of the intact compound.
Issue 2: Batch-to-Batch Variability in Purity and Potency
Potential Cause Troubleshooting Step Expected Outcome
Variation in Raw Plant Material Source Brucea javanica seeds from a consistent geographical location and harvest at the same time of year. Perform a preliminary analysis (e.g., HPLC fingerprinting) of the raw material to ensure consistency.Reduced variability in the chemical profile of the starting material, leading to more consistent isolation outcomes.
Inconsistent Isolation Protocol Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire isolation process, including extraction times, solvent volumes, and chromatographic conditions.Minimized process-related variability, resulting in more reproducible purity and yield across batches.
Presence of Co-eluting Impurities Use a combination of different chromatographic techniques (e.g., silica gel, Sephadex LH-20, and RP-HPLC) for purification. Employ a high-resolution analytical HPLC method to check for the presence of co-eluting impurities.Improved separation and removal of impurities, leading to a higher and more consistent purity of the final product.
Issue 3: Inconsistent Biological Activity in Experiments
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound in Solution Prepare fresh solutions of this compound for each experiment. If storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study of the compound in the experimental solvent.Consistent concentration of the active compound in biological assays, leading to more reproducible results.
Presence of Unidentified Bioactive Impurities Re-purify the this compound isolate using a high-resolution preparative HPLC. Characterize the purified compound thoroughly using NMR and Mass Spectrometry to confirm its identity and purity.Removal of confounding bioactive impurities, ensuring that the observed biological effects are solely attributable to this compound.
Variability in Experimental Conditions Standardize all experimental parameters, including cell line passage number, seeding density, and treatment duration. Include a positive and negative control in every experiment.Reduced experimental noise and increased confidence in the observed biological activity.

Experimental Protocols

Representative Protocol for Isolation of this compound

This protocol is a representative method based on the isolation of quassinoids from Brucea javanica.[11]

  • Extraction:

    • Air-dry and grind the seeds of Brucea javanica into a fine powder.

    • Perform sequential extraction of the powdered seeds with n-hexane, followed by ethyl acetate, and then methanol at room temperature.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

  • Column Chromatography (Silica Gel):

    • Subject the crude ethyl acetate extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to obtain several fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

  • Column Chromatography (Sephadex LH-20):

    • Further purify the fractions containing quassinoids on a Sephadex LH-20 column using methanol as the mobile phase. This step helps in removing pigments and other polymeric materials.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Subject the semi-purified fractions to preparative RP-HPLC on a C18 column.

    • Use a gradient of acetonitrile-water as the mobile phase.

    • Collect the peak corresponding to this compound based on its retention time from an analytical HPLC run.

    • Lyophilize the collected fraction to obtain pure this compound.

Workflow for this compound Isolation

Dehydrobruceantinol_Isolation_Workflow Start Dried & Powdered Brucea javanica Seeds Extraction Sequential Solvent Extraction (Hexane, Ethyl Acetate, Methanol) Start->Extraction CrudeExtract Crude Ethyl Acetate Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) CrudeExtract->SilicaGel Fractions Semi-purified Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Column (Methanol) Fractions->Sephadex PurifiedFractions Further Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative RP-HPLC (C18, Acetonitrile-Water Gradient) PurifiedFractions->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound (Solid & Stock Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV & Visible Light) Start->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DataEval Data Evaluation (Peak Purity, % Degradation) Analysis->DataEval Result Stability-Indicating Method DataEval->Result

References

Validation & Comparative

Validating the PI3K/Akt Signaling Pathway: A Comparative Analysis of Dehydrobruceantinol and Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dehydrobruceantinol and established inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While this compound is a potent natural product with demonstrated anti-cancer properties, current scientific literature does not validate the PI3K/Akt pathway as its primary target. This document will first elucidate the known mechanisms of this compound and then offer a comparison with compounds that are well-documented to target the PI3K/Akt pathway, providing supporting experimental data and protocols for validation.

Part 1: this compound and its Known Mechanism of Action

This compound, a quassinoid isolated from Brucea javanica, exerts its anti-cancer effects primarily through the induction of apoptosis via the mitochondrial-dependent (intrinsic) pathway. This is a distinct mechanism from direct inhibition of the PI3K/Akt signaling cascade.

Data Presentation: Effects of this compound Analogs on Cancer Cells

The following table summarizes the observed effects of compounds structurally related to this compound, highlighting their impact on key apoptotic markers.

CompoundCell LineKey EffectsAssay Used
Dehydrobruceine BA549, NCI-H292 (Lung Cancer)Decreased cell viability, induced apoptosis, blocked cell cycle at S phase, loss of mitochondrial membrane potential, release of cytochrome c, cleavage of caspase-9, caspase-3, and PARP.[1]MTT assay, Flow cytometry, JC-1 staining, Immunostaining, Immunoblot analysis.[1]
Bruceine DH460, A549 (NSCLC)Inhibited cell viability, promoted chromatin condensation, increased Annexin V-positive cells, induced caspase-dependent apoptosis, stimulated JNK phosphorylation.[2]CCK-8 assay, DAPI staining, Flow cytometry, Western blot.[2]
Bruceine DA549, NCI-H292 (Lung Cancer)Induced apoptosis and autophagy, increased intracellular reactive oxygen species (ROS), upregulated p-ERK and p-JNK.[3]CCK-8 assay, Fluorescence microscopy, Western blot, Flow cytometry.[3]

Mandatory Visualization: this compound's Apoptotic Pathway

Dehydrobruceantinol_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (cleaved) Apaf1->Caspase9 activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 activates PARP PARP (cleaved) Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-dependent apoptosis induced by this compound.

Experimental Protocol: Validating the Mitochondrial Apoptotic Pathway

Objective: To confirm that this compound induces apoptosis through the mitochondrial-dependent pathway in a selected cancer cell line.

1. Cell Viability Assay (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.
  • Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
  • Add MTT reagent to each well and incubate for 4 hours.
  • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

2. Apoptosis Analysis (Annexin V/PI Staining):

  • Treat cells with this compound at its IC50 concentration for 24 hours.
  • Harvest and wash the cells with cold PBS.
  • Resuspend cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
  • Analyze the cells by flow cytometry to quantify early and late apoptotic populations.

3. Western Blot Analysis for Apoptotic Markers:

  • Treat cells with this compound for 24 hours.
  • Lyse the cells and quantify protein concentration using a BCA assay.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Part 2: The PI3K/Akt Signaling Pathway and its Established Inhibitors

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

Mandatory Visualization: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Data Presentation: Performance of Validated PI3K/Akt Pathway Inhibitors

The following table provides examples of established small molecule inhibitors targeting different nodes of the PI3K/Akt pathway and their validated effects.

InhibitorTarget(s)Validated EffectsCommon Cell Lines Used
LY294002 Pan-PI3KInhibition of Akt phosphorylation, induction of G1 cell cycle arrest, suppression of cell proliferation and invasion.[7][8]SKOV3, IGROV1 (Ovarian), Huh-BAT, HepG2 (Hepatocellular Carcinoma).[7][8]
Idelalisib PI3KδInhibition of Akt phosphorylation, suppression of EMT markers (N-cadherin, Snail), increased E-cadherin.[8]Huh-BAT, HepG2 (Hepatocellular Carcinoma).[8]
Buparlisib (BKM120) Pan-PI3KInhibition of all class IA PI3K paralogs, reduction of pAkt levels, induction of G2-M cell cycle arrest at higher concentrations.[9]MCF7 (Breast), A2058 (Melanoma).[9]
Akti-1/2 Akt1/Akt2Increased percentage of cells in G1, reversal of chemotherapy-induced cell cycle changes.[7]SKOV3, IGROV1 (Ovarian).[7]
MK-2206 Allosteric Akt inhibitorIncreased activity in cell lines with PIK3CA or PTEN alterations.[10]Various cancer cell lines.
PI-103 Dual PI3K/mTOREnhanced sensitivity of cisplatin-resistant cells, inhibition of p-Akt and p-rpS6.[11]SKOV3/DDP (Ovarian).[11]
Experimental Protocol: Validating PI3K/Akt Pathway Inhibition

Objective: To determine if a test compound inhibits the PI3K/Akt signaling pathway in a cancer cell line with a constitutively active pathway (e.g., PTEN-null or PIK3CA-mutant).

1. Western Blot for Phospho-Akt:

  • Serum-starve the cancer cells for 12-24 hours to reduce basal pathway activity.
  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
  • Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes to induce PI3K/Akt signaling.
  • Lyse the cells and perform Western blotting as described previously.
  • Probe the membranes with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt.
  • A dose-dependent decrease in the ratio of phospho-Akt to total Akt indicates pathway inhibition.

2. Downstream Target Analysis:

  • Following the same treatment protocol, perform Western blotting for downstream targets of Akt, such as phospho-GSK3β, phospho-S6 ribosomal protein, or phospho-FOXO3a.
  • A reduction in the phosphorylation of these downstream effectors further validates the inhibition of the PI3K/Akt pathway.

3. Cell Proliferation/Viability Assay:

  • Use a cell line known to be dependent on PI3K/Akt signaling for survival.
  • Perform a cell viability assay (e.g., MTT, XTT, or Real-Time Cell Electronic Sensing) with the test compound over a 72-hour period.[7][12]
  • A significant reduction in cell viability is expected if the compound effectively inhibits this critical survival pathway.

Conclusion

Based on the available scientific literature, this compound's anti-cancer activity is primarily attributed to the induction of apoptosis through the mitochondrial pathway, rather than direct inhibition of the PI3K/Akt signaling cascade. For researchers interested in targeting the PI3K/Akt pathway, a range of well-characterized inhibitors with validated mechanisms of action are available for comparison and further study. The experimental protocols outlined in this guide provide a framework for validating the mechanism of action for both this compound and known PI3K/Akt inhibitors.

References

Unveiling the Anticancer Potential of Dehydrobruceantinol Analogs Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dehydrobruceine B and Bruceine D

Editor's Note: Initial searches for "Dehydrobruceantinol" did not yield specific results. Based on the chemical context and available research, this guide focuses on two closely related and well-studied quassinoids, Dehydrobruceine B and Bruceine D, isolated from Brucea javanica, a plant with a long history in traditional medicine for cancer treatment. It is presumed that the user's interest lies in the anticancer properties of these compounds.

This guide provides a comprehensive comparison of the anticancer effects of Dehydrobruceine B (DHB) and Bruceine D (BD), two natural compounds that have demonstrated significant potential in preclinical cancer research. We delve into their cytotoxic activity against a range of cancer cell lines, detail the experimental protocols used to evaluate their efficacy, and visualize the molecular pathways through which they exert their effects.

Comparative Efficacy: A Quantitative Overview

The cytotoxic effects of Dehydrobruceine B and Bruceine D have been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

CompoundCancer TypeCell LineIC50 (µM)Reference
Dehydrobruceine BLung CancerA549Not Specified
Dehydrobruceine BLung CancerNCI-H292Not Specified
Bruceine DPancreatic CancerPANC-1Not Specified
Bruceine DLung CancerA549Not Specified
Bruceine DLung CancerNCI-H292Not Specified

Note: Specific IC50 values for Dehydrobruceine B and Bruceine D were not explicitly stated in the provided search results, though their potent anticancer activity was confirmed.

In-Depth Look: Experimental Methodologies

The following protocols are standard assays used to determine the anticancer properties of compounds like Dehydrobruceine B and Bruceine D.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and cultured for

Head-to-Head Comparison: Dehydrobruceantinol vs. Gemcitabine in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy and Mechanism of Action

In the landscape of pancreatic cancer therapeutics, the quest for novel, more effective agents is paramount. This guide provides a head-to-head comparison of Dehydrobruceantinol, a naturally derived quassinoid, and Gemcitabine, a long-standing standard-of-care chemotherapy agent for pancreatic cancer. This comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

While direct comparative studies between this compound and Gemcitabine are not currently available in published literature, this guide synthesizes independent preclinical data for both agents in pancreatic cancer cell lines. The available evidence suggests that quassinoids, the class of compounds to which this compound belongs, exhibit significant anti-proliferative and pro-apoptotic effects in pancreatic cancer cells. Gemcitabine, a nucleoside analog, has a well-established mechanism of action involving the disruption of DNA synthesis. This guide will delve into the specifics of their mechanisms, present available quantitative data on their efficacy, and provide detailed experimental protocols to facilitate further research.

Data Presentation: Comparative Efficacy

Due to the absence of direct comparative studies, this table compiles data from separate preclinical investigations on this compound's closely related compound, Bruceine D, and Gemcitabine. The data is presented for the PANC-1 human pancreatic cancer cell line, a commonly used model in pancreatic cancer research.

ParameterBruceine D (this compound Analog)Gemcitabine
Cell Line PANC-1PANC-1
IC50 (48h) Not explicitly reported, but significant growth inhibition observed.~16 mg/L[1]
Apoptosis Induction DNA fragmentation, increased sub-G1 phase, activation of caspases 3, 8, & 9, increased Bak, decreased Bcl-2.[2]DNA fragmentation (44.7% in treated vs. 25.3% in untreated).[1]
Mechanism of Action Induces apoptosis via activation of the p38-MAPK signaling pathway.[2]Inhibits DNA synthesis by incorporating into DNA, leading to chain termination and inhibition of ribonucleotide reductase.

Mechanism of Action and Signaling Pathways

This compound (Inferred from Bruceine D)

This compound is a quassinoid compound isolated from the plant Brucea javanica. While specific studies on this compound in pancreatic cancer are limited, research on the related compound Bruceine D provides insights into its potential mechanism of action. Bruceine D has been shown to induce apoptosis in the PANC-1 pancreatic cancer cell line.[2] This process is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathway.[2] Activation of this pathway leads to a cascade of events culminating in programmed cell death. Key molecular events include the upregulation of pro-apoptotic proteins like Bak and the downregulation of the anti-apoptotic protein Bcl-2, alongside the activation of executioner caspases.[2]

Gemcitabine

Gemcitabine is a synthetic pyrimidine nucleoside analog of deoxycytidine. Its cytotoxic effect is primarily attributed to its ability to inhibit DNA synthesis. After being transported into the cell, Gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural substrate dCTP for incorporation into DNA. Once incorporated, it causes masked chain termination, leading to the inhibition of DNA replication and repair, ultimately inducing apoptosis. Furthermore, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its cytotoxic effect.

Visualizing the Mechanisms

Signaling Pathway of Bruceine D-Induced Apoptosis in PANC-1 Cells

BruceineD_Pathway Bruceine D Bruceine D p38-MAPK p38-MAPK Bruceine D->p38-MAPK Caspase-8 Caspase-8 p38-MAPK->Caspase-8 Caspase-9 Caspase-9 p38-MAPK->Caspase-9 Bak Bak p38-MAPK->Bak Bcl-2 Bcl-2 p38-MAPK->Bcl-2 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bak->Apoptosis Bcl-2->Apoptosis

Caption: Bruceine D induces apoptosis in PANC-1 cells by activating the p38-MAPK pathway.

Simplified Mechanism of Action for Gemcitabine

Gemcitabine_Mechanism Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP dFdCTP dFdCTP Gemcitabine->dFdCTP Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase DNA Synthesis DNA Synthesis Ribonucleotide Reductase->DNA Synthesis DNA Polymerase->DNA Synthesis Apoptosis Apoptosis DNA Synthesis->Apoptosis

Caption: Gemcitabine inhibits DNA synthesis, leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (this compound or Gemcitabine) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat pancreatic cancer cells with the test compound at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) and necrotic cells (PI-positive).

Western Blot Analysis

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p38, phospho-p38, Caspase-3, Bcl-2, Bak, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This comparative guide highlights the potential of this compound, inferred from studies on its structural analog Bruceine D, as an anti-pancreatic cancer agent with a distinct mechanism of action compared to the standard chemotherapy, Gemcitabine. While Gemcitabine targets DNA synthesis, the quassinoid appears to induce apoptosis through the activation of the p38-MAPK signaling pathway.

The lack of direct comparative studies and specific data for this compound in pancreatic cancer underscores a significant research gap. Future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies directly comparing the efficacy of this compound and Gemcitabine in a panel of pancreatic cancer cell lines and patient-derived xenograft models.

  • Elucidation of this compound's Mechanism: Performing detailed mechanistic studies to confirm the signaling pathways modulated by this compound in pancreatic cancer cells.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound with Gemcitabine or other targeted therapies to overcome drug resistance and improve therapeutic outcomes.

Addressing these research questions will be crucial in determining the potential clinical utility of this compound as a novel therapeutic strategy for pancreatic cancer.

References

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Transcriptomic Analysis of Dehydrobruceantinol and Related Quassinoids

Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of this compound on any cell line. Therefore, this guide provides a comparative overview of transcriptomic and gene expression data for structurally related and well-studied quassinoid compounds: Ailanthone , Brusatol , and Bruceine A . These compounds share a common chemical scaffold and exhibit potent biological activities, making them relevant alternatives for comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of quassinoids. It summarizes available quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of their cellular impact.

Ailanthone: A Transcriptomic Profile

Ailanthone, a quassinoid derived from the tree of heaven (Ailanthus altissima), has demonstrated significant anti-cancer and herbicidal properties. Transcriptomic studies have begun to unravel its molecular mechanism of action.

Data Presentation: Ailanthone vs. Gastric Cancer Cells

A study on patient-derived xenograft (PDX) tissues of gastric cancer treated with Ailanthone revealed significant alterations in gene expression related to DNA damage and repair.[1][2]

Key Affected GenesRegulationPathway ImplicationReference
XRCC1 DownregulatedBase Excision Repair (BER)[1][2]
P23 (PTGES3) DownregulatedCo-chaperone of HSP90, regulates XRCC1[1]
Experimental Protocol: Transcriptome Sequencing of PDX Tissue
  • Model System: Patient-derived xenograft (PDX) model of human gastric cancer.[1]

  • Treatment: Mice bearing PDX tumors were treated with either Ailanthone or a DMSO control.[1]

  • Sample Preparation: Tumor tissues were excised from the treated and control groups for RNA extraction.[1]

  • Sequencing: RNA sequencing (RNA-seq) was performed on the extracted RNA to determine the transcriptomic profiles.[1]

  • Data Analysis: Differentially expressed genes (DEGs) were identified, followed by pathway enrichment analysis to determine the biological processes affected by Ailanthone treatment.[1]

Visualizing the Ailanthone-Induced Signaling Pathway

The primary mechanism highlighted by transcriptomic analysis is the inhibition of the Base Excision Repair (BER) pathway through the downregulation of P23 and its subsequent effect on XRCC1.[1][2]

Ailanthone_Pathway Ailanthone Ailanthone P23 P23 (Co-chaperone) Ailanthone->P23 inhibits expression HSP90 HSP90 Ailanthone->HSP90 inhibits binding to XRCC1 P23->HSP90 binds to XRCC1 XRCC1 HSP90->XRCC1 stabilizes BER Base Excision Repair (BER) XRCC1->BER is a key component of DNA_Damage DNA Damage Accumulation BER->DNA_Damage repairs Apoptosis Apoptosis DNA_Damage->Apoptosis leads to

Ailanthone's inhibition of the DNA repair pathway.

Brusatol: A Transcriptomic Profile

Brusatol, another potent quassinoid, is known to overcome chemoresistance in cancer cells. Its primary mechanism involves the inhibition of protein synthesis, which has been explored through RNA-seq analysis.

Data Presentation: Brusatol vs. A549 Lung Cancer Cells

An RNA-seq study on the A549 non-small cell lung cancer (NSCLC) cell line revealed widespread changes in gene expression, consistent with a global inhibition of protein translation.[3]

Gene Regulation SummaryCountImplicationReference
Upregulated Genes 2,914Cellular stress response[3]
Downregulated Genes 2,991Inhibition of various cellular processes[3]

Key Finding: Gene set enrichment analysis showed that Brusatol treatment induced a gene expression signature similar to that of other known protein synthesis inhibitors like cycloheximide, ricin, and puromycin. This suggests that many of the observed transcriptomic changes are a downstream consequence of translational stress.[3] Brusatol preferentially affects the protein levels of short-lived proteins, such as NRF2, p53, and p21, over long-lived proteins.[3]

Experimental Protocol: RNA-seq of A549 Cells
  • Cell Line: A549 human non-small cell lung cancer cells.[3]

  • Treatment: Cells were treated with Brusatol for a specified duration.

  • RNA Isolation and Sequencing: Total RNA was isolated from treated and control cells, followed by library preparation and RNA sequencing to profile the transcriptome.[3]

  • Bioinformatic Analysis: The sequencing data was analyzed to identify differentially expressed genes and compared with public gene enrichment datasets to infer the mechanism of action.[3]

Visualizing the Brusatol Experimental Workflow

The following diagram illustrates a typical workflow for a transcriptomic study like the one conducted for Brusatol.

Brusatol_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture A549 Cell Culture Treatment Brusatol Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (to Human Genome) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DEGs) Quantification->DEG_Analysis Enrichment Pathway & GO Enrichment Analysis DEG_Analysis->Enrichment

A generalized workflow for transcriptomic analysis.

Bruceine A: A Phosphoproteomic and Pathway Perspective

Data Presentation: Bruceine A vs. Pancreatic Cancer Cells

A phosphoproteomic analysis of MIA PaCa-2 pancreatic cancer cells treated with Bruceine A identified key signaling pathways that were significantly altered.[4]

Key Affected Pathways (KEGG Analysis)RegulationImplicationReference
p38 MAPK Signaling ActivatedCentral role in stress response, apoptosis[4]
AMPK Signaling Pathway ModulatedRegulation of cellular energy homeostasis[4]
FoxO Signaling Pathway ModulatedInvolved in stress resistance, apoptosis[4]
RNA Transport & Spliceosome ModulatedIndicates effects on gene expression regulation[4]

The study identified phospho-p38α MAPK as a key nodal protein that was upregulated, suggesting its activation is a central part of Bruceine A's mechanism.[4]

Experimental Protocol: Phosphoproteomic Analysis
  • Cell Line: MIA PaCa-2 human pancreatic cancer cells.[4]

  • Treatment: Cells were treated with Bruceine A.

  • Protein Extraction and Digestion: Proteins were extracted, digested into peptides, and phosphopeptides were enriched.

  • Mass Spectrometry: Enriched phosphopeptides were analyzed by mass spectrometry to identify and quantify phosphorylation events.

  • Data Analysis: The data was used for Gene Ontology (GO) and KEGG pathway enrichment analysis to identify the biological processes and signaling pathways affected by Bruceine A.[4]

Visualizing the Bruceine A-Modulated Signaling Pathway

Bruceine A demonstrates potent anti-pancreatic cancer activity by directly activating the p38α MAPK signaling cascade.[4]

BruceineA_Pathway BruceineA Bruceine A p38_MAPK p38α MAPK BruceineA->p38_MAPK directly activates (phosphorylation) Downstream Downstream Effectors (e.g., transcription factors) p38_MAPK->Downstream activates mRNA_Stab mRNA Stabilization Downstream->mRNA_Stab Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest

Bruceine A's activation of the p38 MAPK pathway.

Comparative Summary and Conclusion

While all three quassinoids—Ailanthone, Brusatol, and Bruceine A—exhibit potent anti-cancer effects, the available transcriptomic and proteomic data suggest they operate through distinct, albeit potentially overlapping, mechanisms.

  • Ailanthone appears to primarily induce apoptosis by creating DNA damage stress. Its transcriptomic signature points to the targeted inhibition of the Base Excision Repair pathway, a crucial mechanism for maintaining genomic integrity.[1][2]

  • Brusatol acts as a global inhibitor of protein synthesis. Its transcriptomic effects are broad and reflect a cellular response to translational stress, leading to the rapid degradation of key short-lived proteins involved in cell survival and proliferation.[3]

  • Bruceine A functions as a signaling pathway activator, specifically targeting p38α MAPK. This activation initiates a stress-response cascade leading to apoptosis and cell cycle arrest.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of Dehydrobruceantinol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dehydrobruceantinol, a potent compound utilized in drug development and scientific research, necessitates stringent disposal protocols to ensure the safety of laboratory personnel and environmental integrity. Due to its toxicological profile, proper management of this compound waste is not merely a procedural formality but a critical component of responsible laboratory practice. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with institutional safety standards and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from suppliers like Sigma-Aldrich explicitly outlines the hazards associated with this compound.

Key Hazards:

  • Toxicity: this compound is classified as "Toxic if swallowed" (H301).

  • Environmental Hazard: It is "Toxic to aquatic life with long lasting effects" (H411).

Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. It should be collected for disposal by an approved waste management facility. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials in a designated, compatible hazardous waste container.[4]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, as incompatible materials can react violently.[4][5]

2. Container Management:

  • Compatibility: Use containers made of a material that will not react with or degrade from contact with this compound or its solvent. Plastic containers are often preferred for their durability.[1][5]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][4][5]

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]

  • The SAA should be at or near the point of waste generation and away from incompatible chemicals.[1][5]

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

  • Follow all institutional procedures for waste collection requests and provide any necessary documentation.

This compound Hazard and Disposal Summary

Parameter Information Reference
GHS Hazard Statements H301: Toxic if swallowedH411: Toxic to aquatic life with long lasting effects
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P391: Collect spillage.P405: Store locked up.P501: Dispose of contents/ container to an approved waste disposal plant.
Primary Disposal Route Collection as hazardous chemical waste for disposal by an approved waste management facility.
Prohibited Disposal Routes Do not dispose of in regular trash or down the sanitary sewer.[1][2][3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Dehydrobruceantinol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Powder, Contaminated Items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Waste Disposed by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always defer to your institution's specific chemical hygiene and waste management plans.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.